molecular formula C21H21N5OS B2369572 1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034257-62-8

1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2369572
CAS RN: 2034257-62-8
M. Wt: 391.49
InChI Key: PLWGZLWXBVOSBZ-UHFFFAOYSA-N
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Description

The compound “1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a part of a series of tetrahydrobenzo[d]thiazoles . These compounds are designed to inhibit both CK2 and GSK3β kinases simultaneously to prevent the deactivation of a tumor suppressor protein (PTEN) .

Scientific Research Applications

Synthesis and Biological Activity

  • This compound has been synthesized and studied for its anti-inflammatory activity. A modified method was used to synthesize tetrahydrothienopyrimidine derivatives, showing promising results in preliminary anti-inflammatory activity tests (Chiriapkin et al., 2021).

Heterocyclic Synthesis

  • The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds. This includes pyrazole, isoxazole, pyrimidine, and triazine derivatives, highlighting its versatility in chemical synthesis (Mohareb et al., 2004).

Antimicrobial Applications

  • Novel antimicrobial dyes and their precursors based on this compound have been synthesized. These dyes demonstrated significant antimicrobial activity against various tested organisms, showing potential in both textile finishing and antimicrobial applications (Shams et al., 2011).

Antiviral Research

  • Derivatives of this compound have shown potent activity against the SARS-CoV 3C-Like Protease, indicating potential in antiviral research, particularly in the context of influenza A virus (El-All et al., 2016).

Antitumor Activity

  • Some pyrimidine derivatives of this compound have been investigated for their antitumor properties. These studies revealed significant therapeutic activity against various human tumor cell lines, suggesting its potential in cancer research (Masaret, 2021).

Synthesis of Various Derivatives

  • The compound's derivatives have been used in the synthesis of a wide range of bioactive molecules, including pyrazolopyrimidines and azetidin-2-ones, demonstrating its utility in creating diverse bioactive compounds (Rahmouni et al., 2016).

properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-20(25-21-24-16-8-4-5-9-18(16)28-21)15-11-26(12-15)19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-3,6-7,10,13,15H,4-5,8-9,11-12H2,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWGZLWXBVOSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

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